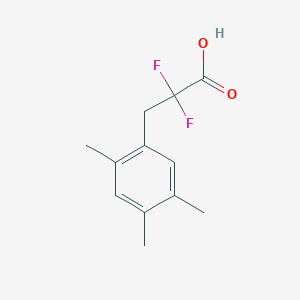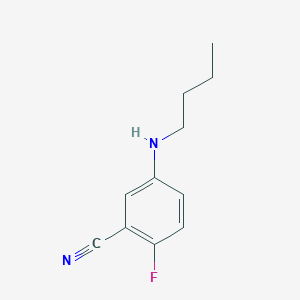amine](/img/structure/B13249576.png)
[(2,3-Dichlorophenyl)methyl](3-methylbutan-2-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dichlorophenyl)methylamine is an organic compound with the molecular formula C12H17Cl2N It is a derivative of phenylmethylamine, where the phenyl ring is substituted with two chlorine atoms at the 2 and 3 positions, and the amine group is attached to a 3-methylbutan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichlorophenyl)methylamine typically involves the reaction of 2,3-dichlorobenzyl chloride with 3-methylbutan-2-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (2,3-Dichlorophenyl)methylamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
(2,3-Dichlorophenyl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylmethylamines.
科学的研究の応用
(2,3-Dichlorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (2,3-Dichlorophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interaction with biological systems.
類似化合物との比較
Similar Compounds
- (2,4-Dichlorophenyl)methylamine
- (3,4-Dichlorophenyl)methylamine
- (2,5-Dichlorophenyl)methylamine
Uniqueness
(2,3-Dichlorophenyl)methylamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers and other similar compounds.
特性
分子式 |
C12H17Cl2N |
|---|---|
分子量 |
246.17 g/mol |
IUPAC名 |
N-[(2,3-dichlorophenyl)methyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C12H17Cl2N/c1-8(2)9(3)15-7-10-5-4-6-11(13)12(10)14/h4-6,8-9,15H,7H2,1-3H3 |
InChIキー |
WQFPNHFLHKBJRC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)NCC1=C(C(=CC=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


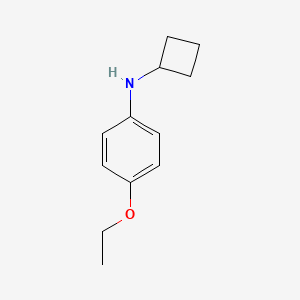
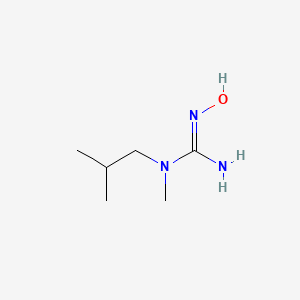
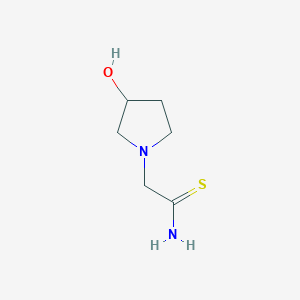
![N-[(2,5-Dimethyl-1H-pyrrol-3-yl)methyl]-N-(morpholin-2-ylmethyl)acetamide](/img/structure/B13249519.png)
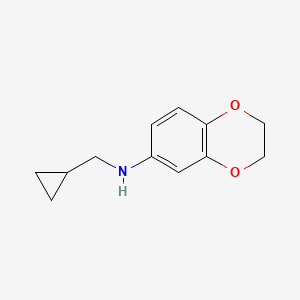

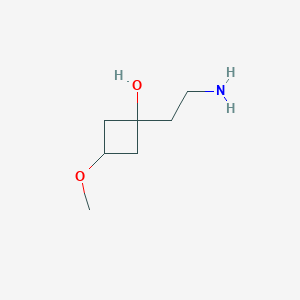
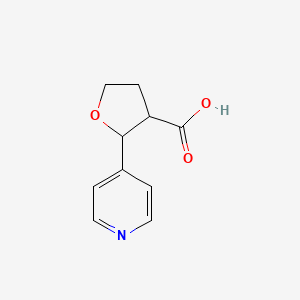
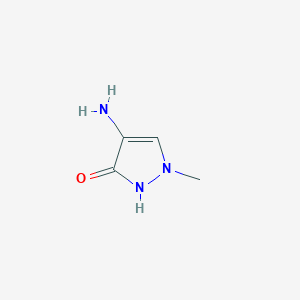
![1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B13249562.png)
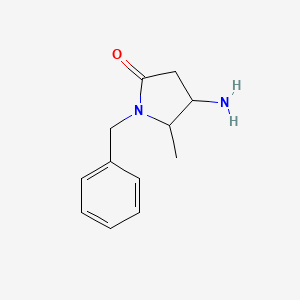
![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride](/img/structure/B13249571.png)
